6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalenone structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of trifluoromethyl-containing compounds often involves the generation of the trifluoromethyl radical based on photoredox processes . The photoredox catalysis is attributed to the excited state of photoredox catalysts (*PC) generated by irradiation of visible light, which is able to serve not only as a 1e-oxidant but also as a 1e-reductant .
Future Directions
The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the study and application of “6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one” and similar compounds could be a promising direction for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light irradiation facilitates the generation of trifluoromethyl radicals . The reaction conditions often involve the use of ruthenium or iridium-based photoredox catalysts and suitable solvents.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one may involve large-scale photoredox catalysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylated alkenes: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCUZXSDJQOPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(F)(F)F)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565337 | |
Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62620-71-7 | |
Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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